2-[(4-TRIFLUOROMETHYL)PHENOXY]ETHANETHIOAMIDE
Description
2-[(4-Trifluoromethyl)phenoxy]ethanethioamide (CAS: 20293-32-7) is a thioamide derivative characterized by a phenoxy backbone substituted with a trifluoromethyl (-CF₃) group at the para position and a thioamide (-C(S)NH₂) functional group at the ethanethioamide side chain .
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenoxy]ethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NOS/c10-9(11,12)6-1-3-7(4-2-6)14-5-8(13)15/h1-4H,5H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHISAZTENDHEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OCC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-TRIFLUOROMETHYL)PHENOXY]ETHANETHIOAMIDE typically involves the reaction of 4-(trifluoromethyl)phenol with 2-chloroethanethioamide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(4-TRIFLUOROMETHYL)PHENOXY]ETHANETHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the ethanethioamide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA, acetic acid, and dichloromethane (DCM) as solvent.
Reduction: LiAlH₄, NaBH₄, tetrahydrofuran (THF) as solvent.
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfuric acid (H₂SO₄) as catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[(4-TRIFLUOROMETHYL)PHENOXY]ETHANETHIOAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(4-TRIFLUOROMETHYL)PHENOXY]ETHANETHIOAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent (Position) | Molecular Formula | Molar Mass (g/mol) | Key Functional Group |
|---|---|---|---|---|
| 2-[(4-Trifluoromethyl)phenoxy]ethanethioamide | -CF₃ (para) | C₉H₈F₃NO₂S | 251.23 | Thioamide (-C(S)NH₂) |
| 2-(4-Nitrophenyl)ethanethioamide | -NO₂ (para) | C₈H₈N₂O₂S | 196.23 | Thioamide (-C(S)NH₂) |
| 2-(2-tert-Butylphenoxy)thioacetamide | -C(CH₃)₃ (ortho) | C₁₂H₁₇NOS | 223.33 | Thioamide (-C(S)NH₂) |
| [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid | -CH₂CH₂OCH₃ (para) | C₁₆H₁₉BO₄ | 294.14 | Boronic Acid (-B(OH)₂) |
Key Observations:
- Electron-Withdrawing vs.
- Steric Effects: The ortho-substituted tert-butyl group in 2-(2-tert-butylphenoxy)thioacetamide introduces steric hindrance, which may reduce solubility but increase selectivity in enzyme inhibition .
Key Observations:
- Thioamide vs. Boronic Acid: While thioamides like this compound may interact with metal ions in enzyme active sites (e.g., zinc-dependent HDACs), boronic acid derivatives exhibit distinct inhibition mechanisms through covalent binding .
- Therapeutic Potential: Propionic acid derivatives with phenoxy groups demonstrate anti-inflammatory applications, whereas trifluoromethyl-substituted thioamides remain underexplored in clinical contexts .
Solubility and Stability
- Solubility: The trifluoromethyl group in this compound likely reduces aqueous solubility compared to the nitro analog but improves lipid membrane permeability .
- Stability : Thioamides are generally susceptible to hydrolysis, but the electron-withdrawing -CF₃ group may stabilize the compound against metabolic degradation .
Biological Activity
2-[(4-TRIFLUOROMETHYL)PHENOXY]ETHANETHIOAMIDE, also known by its CAS number 19432-91-8, is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H10F3NOS
- Molecular Weight : 253.25 g/mol
- CAS Number : 19432-91-8
- Structure : The compound features a phenoxy group substituted with a trifluoromethyl group, linked to an ethanethioamide moiety.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, phenethyl isothiocyanate (PEITC), a related compound, has shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activities. Studies have demonstrated that certain isothiocyanates can inhibit biofilm formation in Pseudomonas aeruginosa .
Anticancer Activity
Several studies have investigated the anticancer potential of compounds related to this compound. For example, PEITC has been shown to alter gene expression related to cell cycle regulation in glioblastoma cells, leading to reduced tumor growth . The structural similarity may suggest that this compound could also affect cancer cell proliferation and survival.
The biological activity of this compound is hypothesized to involve:
- Interaction with Cellular Targets : The trifluoromethyl group may enhance lipophilicity, allowing the compound to penetrate cellular membranes and interact with intracellular targets.
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : Potential effects on pathways such as NFκB signaling have been noted for related compounds, which could lead to reduced inflammation and tumorigenesis .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Chou et al. (2017) | Investigated PEITC's effect on glioblastoma cells; significant alteration in cell cycle regulation observed. |
| Xiao et al. (2004) | Reported PEITC's role in inducing G2-M-phase cell cycle arrest in prostate cancer cells through proteasome-mediated degradation of key proteins. |
| Science.gov (2018) | Highlighted antimicrobial effects of isothiocyanates against biofilms; implications for similar compounds like this compound. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
